molecular formula C16H23N3O3S B11240239 4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11240239
M. Wt: 337.4 g/mol
InChI Key: MQRGMPIIBVQTHB-UHFFFAOYSA-N
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Description

4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring fused with various functional groups. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized by reacting a suitable amine with a sulfonamide under acidic conditions.

    Functional Group Introduction:

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.

    4H-1,2,4-benzothiadiazine-3-carboxamide: Another derivative with potential therapeutic applications.

Uniqueness

4-butyl-N-isopropyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific functional groups, which contribute to its distinct pharmacological profile. The presence of the butyl, isopropyl, and methyl groups, as well as the carboxamide moiety, enhances its biological activity and selectivity .

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-butyl-3-methyl-1,1-dioxo-N-propan-2-yl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H23N3O3S/c1-5-6-9-19-12(4)18-23(21,22)15-10-13(7-8-14(15)19)16(20)17-11(2)3/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,20)

InChI Key

MQRGMPIIBVQTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C)C

Origin of Product

United States

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